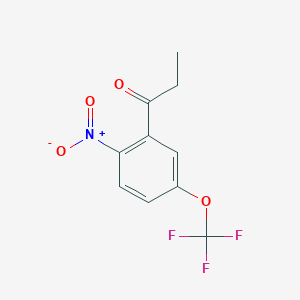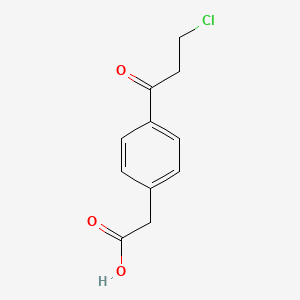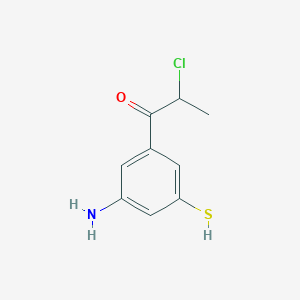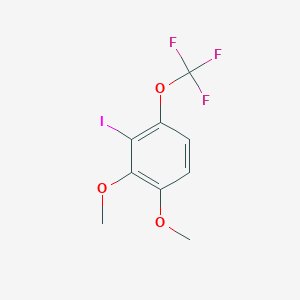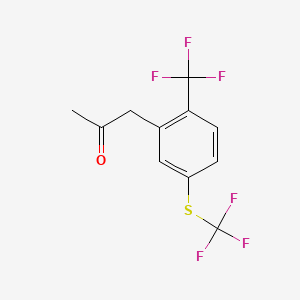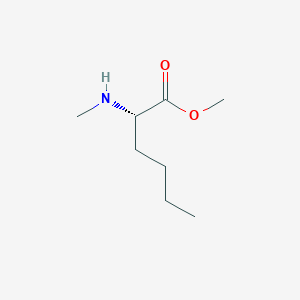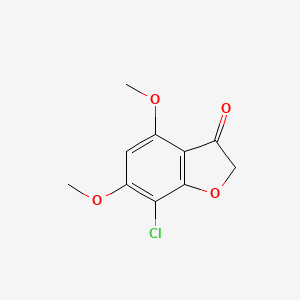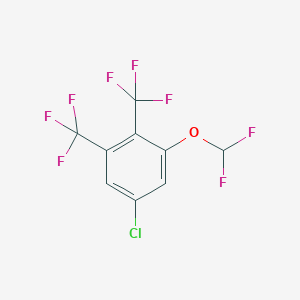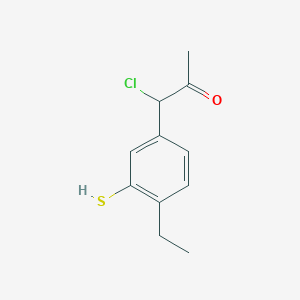
1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13ClOS It is characterized by the presence of a chloro group, an ethyl group, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-3-mercaptophenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 1-chloropropan-2-one under appropriate conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under suitable conditions, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds with thiol-containing biomolecules. These interactions can modulate biological pathways and affect cellular functions. The specific pathways involved depend on the context of its application and the nature of the derivatives used.
Comparison with Similar Compounds
1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(4-methyl-3-mercaptophenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-Chloro-1-(4-ethyl-3-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.
1-Chloro-1-(4-ethyl-3-aminophenyl)propan-2-one: Similar structure but with an amino group instead of a mercapto group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H13ClOS |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-chloro-1-(4-ethyl-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-8-4-5-9(6-10(8)14)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
InChI Key |
SSRLHWFMKNMIIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C(=O)C)Cl)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B14059686.png)
